molecular formula C11H25OPS2 B14484285 S-Butyl S-hexyl methylphosphonodithioate CAS No. 67318-58-5

S-Butyl S-hexyl methylphosphonodithioate

Cat. No.: B14484285
CAS No.: 67318-58-5
M. Wt: 268.4 g/mol
InChI Key: JMSPATRJDDMVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Butyl S-hexyl methylphosphonodithioate is an organophosphorus compound characterized by a methylphosphonodithioate backbone with S-butyl and S-hexyl substituents. The dithioate functional group (two sulfur atoms replacing oxygen in the phosphonate ester) distinguishes it from phosphonofluoridates or thiolates.

Properties

CAS No.

67318-58-5

Molecular Formula

C11H25OPS2

Molecular Weight

268.4 g/mol

IUPAC Name

1-[butylsulfanyl(methyl)phosphoryl]sulfanylhexane

InChI

InChI=1S/C11H25OPS2/c1-4-6-8-9-11-15-13(3,12)14-10-7-5-2/h4-11H2,1-3H3

InChI Key

JMSPATRJDDMVLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSP(=O)(C)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl S-hexyl methylphosphonodithioate typically involves the reaction of appropriate alkyl halides with phosphonodithioate precursors. One common method includes the reaction of butyl and hexyl halides with methylphosphonodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Butyl S-hexyl methylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols or phosphines.

    Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted phosphonodithioates.

Scientific Research Applications

Chemistry: S-Butyl S-hexyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a valuable tool for probing enzyme mechanisms and studying protein function.

Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor. Its unique chemical properties make it suitable for enhancing the performance and longevity of industrial products.

Mechanism of Action

The mechanism of action of S-Butyl S-hexyl methylphosphonodithioate involves its interaction with molecular targets, primarily through the formation of covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares S-butyl S-hexyl methylphosphonodithioate with structurally related organophosphorus compounds from the evidence:

Compound Name CAS RN Molecular Formula Substituents Functional Group Key Properties (Inferred)
This compound Not provided C₁₁H₂₃OPS₂ S-butyl, S-hexyl Dithioate (P=S₂) High lipophilicity, slow hydrolysis
sec-Butyl methylphosphonofluoridate 352-52-3 C₅H₁₂FO₂P O-sec-butyl Fluoridate (P=O, F) High reactivity, potential neurotoxicity
Butyl methylphosphonofluoridate 352-63-6 C₅H₁₂FO₂P O-n-butyl Fluoridate (P=O, F) Similar to sec-butyl analog
(S)-2-Methylbutyl methylphosphonofluoridate 137-32-6 (M1A1) C₆H₁₄FO₂P O-(S)-2-methylbutyl Fluoridate (P=O, F) Chiral center, stereospecific interactions
2-Methylbutyl S-2-diethylaminoethyl methylphosphonothiolate Not provided C₁₂H₂₇NOPS S-2-diethylaminoethyl, 2-methylbutyl Thiolate (P=S) Enhanced enzyme binding due to aminoethyl group

Key Observations:

  • Functional Groups: Dithioates (two sulfur atoms) exhibit greater hydrolytic stability compared to fluoridates (fluorine and oxygen), which are more reactive and prone to hydrolysis .
  • Stereochemistry: Chiral analogs like (S)-2-methylbutyl methylphosphonofluoridate may exhibit stereospecific biological activity, whereas dithioates with symmetric substituents lack this property .

Biochemical Interactions

  • GST Purification: S-Hexyl GSH agarose (a glutathione derivative) demonstrates affinity for GSTs in Fasciola species, suggesting sulfur-containing ligands may enhance enzyme binding .
  • Toxicity Profile: Fluoridates (e.g., sec-butyl methylphosphonofluoridate) are associated with acetylcholinesterase inhibition, a hallmark of neurotoxic organophosphates. Dithioates may have lower acute toxicity due to slower activation but could persist longer in ecosystems .

Environmental and Industrial Relevance

  • Stability: Dithioates’ resistance to hydrolysis makes them candidates for slow-release pesticides, whereas fluoridates are more suited for rapid-acting applications.
  • Synthetic Accessibility: Fluoridates are often easier to synthesize due to well-established phosphorylation methods, while dithioates require specialized sulfurizing agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.